

# A Comprehensive Technical Guide to Methyl 3-nonenanoate

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## Compound of Interest

Compound Name: Methyl 3-nonenanoate

Cat. No.: B1581172

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This technical guide provides an in-depth overview of **Methyl 3-nonenanoate**, a fatty acid ester with applications in the flavor and fragrance industry. This document consolidates its chemical identity, physicochemical properties, and relevant experimental protocols to support research and development activities.

## Chemical Identity: IUPAC Name and Synonyms

The compound "**Methyl 3-nonenanoate**" is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also known by several other names and identifiers in scientific literature and commercial databases.

The IUPAC name for this compound is methyl non-3-enoate.[\[1\]](#)

Common synonyms and identifiers include:

- 3-Nonenoic acid, methyl ester[\[1\]](#)
- Methyl non-3-enoate[\[1\]](#)
- CAS Number: 13481-87-3[\[1\]](#)
- FEMA Number: 3710[\[2\]](#)

- EC Number: 236-786-9[\[2\]](#)

## Physicochemical Properties

A summary of the key quantitative data for **Methyl 3-nonenoate** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	170.25 g/mol	<a href="#">[2]</a>
Appearance	Clear, colorless liquid	<a href="#">[1]</a>
Density	0.885 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.436	
Boiling Point	212.66 °C (estimated)	<a href="#">[4]</a>
Flash Point	88 °C (190.4 °F) - closed cup	
Solubility	Insoluble in water	<a href="#">[1]</a>

## Experimental Protocols

This section details methodologies for the synthesis and analysis of **Methyl 3-nonenoate**, providing a foundation for its laboratory preparation and characterization.

### Synthesis of Methyl 3-nonenoate

A multi-step synthesis protocol for **Methyl 3-nonenoate** has been described. The workflow involves the formation of a nitrile intermediate, followed by esterification and partial reduction.

#### Step 1: Synthesis of 3-Nonynenitrile

- A mixture of 1-bromo-2-octyne (5 g), potassium cyanide (7 g), and dimethyl sulfoxide (35 ml) is heated under a nitrogen atmosphere at reflux for 2.5 hours.
- The reaction mixture is then poured into water and extracted with ether.

- The ether extract is washed sequentially with water and saturated aqueous sodium chloride, then dried over sodium sulfate.
- The solvent is evaporated under reduced pressure to yield the crude 3-nonynenitrile.

#### Step 2: Synthesis of Methyl 3-nonynoate

- The crude 3-nonynenitrile is mixed with 45 ml of 25% hydrogen chloride in methanol containing 0.5 ml of water, while being cooled in an ice bath.
- After the ice is allowed to melt, the mixture is stirred for approximately 18 hours.
- The mixture is then poured into water and extracted with ether.
- The ether extract is washed with water, aqueous sodium bicarbonate, and saturated aqueous sodium chloride, then dried over sodium sulfate.
- Evaporation of the solvent under reduced pressure yields the crude methyl 3-nonynoate.

#### Step 3: Synthesis of **Methyl 3-nonenoate**

- A mixture of the crude methyl 3-nonynoate, 500 mg of 5% palladium-barium sulfate catalyst, and 40 ml of pyridine is shaken under a hydrogen atmosphere for about 2 hours, or until hydrogen uptake ceases.
- The mixture is filtered, diluted with water, and extracted with ether.
- The ether extract is washed with water, dilute hydrochloric acid, and aqueous sodium bicarbonate.
- The extract is then dried over sodium sulfate and the solvent is evaporated to yield **Methyl 3-nonenoate**.

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of related compounds like 3-nonenoic acid, derivatization to its methyl ester (**Methyl 3-nonenoate**) is a common practice to improve volatility for GC-MS analysis.

## Derivatization Protocol for 3-Nonenoic Acid:

- Sample Preparation: A known amount of the 3-nonenoic acid sample (e.g., 1 mg) or a dried lipid extract is placed into a screw-capped glass tube.
- Reagent Addition: 2 mL of 12-14% Boron Trifluoride in methanol ( $\text{BF}_3$ -Methanol) is added to the tube.
- Reaction: The tube is tightly capped and heated at 60-70°C for 30 minutes.
- Extraction: After cooling to room temperature, 1 mL of hexane and 2 mL of saturated NaCl solution are added. The tube is vortexed for 1 minute.
- Sample Collection: The upper hexane layer containing the newly formed **Methyl 3-nonenoate** is transferred to a clean tube.
- Drying: Anhydrous sodium sulfate is added to remove any residual water.
- Final Preparation: The dried hexane extract is transferred to a GC vial for analysis.

## Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in the synthesis of **Methyl 3-nonenoate**.



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## References

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